molecular formula C10H11N3 B1362290 4-(1H-Pyrazol-1-yl)benzylamine CAS No. 368870-03-5

4-(1H-Pyrazol-1-yl)benzylamine

Cat. No. B1362290
Key on ui cas rn: 368870-03-5
M. Wt: 173.21 g/mol
InChI Key: AVKMXPDYQVKSFF-UHFFFAOYSA-N
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Patent
US09301951B2

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[N:1]1([C:6]2[CH:13]=[CH:12][C:9]([CH2:10][NH2:11])=[CH:8][CH:7]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
N1(N=CC=C1)C1=CC=C(C#N)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
337 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL 3-necked round-bottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of NaOH (15%, aq)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C1=CC=C(C=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.251 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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